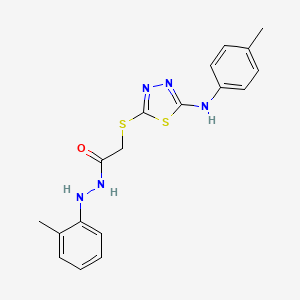

Acetic acid, ((5-((4-methylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-, 2-(2-methylphenyl)hydrazide

Description

This compound is a hydrazide derivative featuring a 1,3,4-thiadiazole core substituted with a 4-methylphenylamino group at position 5 and a thioacetic acid hydrazide moiety at position 2 (CAS: 52494-24-3; molecular formula: C₁₁H₁₃N₅OS₂) . Its synthesis typically involves the reaction of hydrazine hydrate with thioester precursors, followed by functionalization of the 1,3,4-thiadiazole ring. Structural features such as the thiadiazole ring and hydrazide group enhance its ability to interact with biological targets via hydrogen bonding and π-π stacking .

Properties

CAS No. |

89632-42-8 |

|---|---|

Molecular Formula |

C18H19N5OS2 |

Molecular Weight |

385.5 g/mol |

IUPAC Name |

2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N'-(2-methylphenyl)acetohydrazide |

InChI |

InChI=1S/C18H19N5OS2/c1-12-7-9-14(10-8-12)19-17-22-23-18(26-17)25-11-16(24)21-20-15-6-4-3-5-13(15)2/h3-10,20H,11H2,1-2H3,(H,19,22)(H,21,24) |

InChI Key |

AOTHPWXHJDUUDO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NN=C(S2)SCC(=O)NNC3=CC=CC=C3C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-(4-methylphenylamino)-1,3,4-thiadiazole Intermediate

- The 1,3,4-thiadiazole ring is typically synthesized by cyclization of thiosemicarbazide derivatives with carboxylic acid derivatives or their equivalents.

- The 4-methylphenylamino substituent is introduced by nucleophilic aromatic substitution or direct amination of the thiadiazole precursor.

- Reaction conditions often involve reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with catalysts or bases like triethylamine to facilitate amination.

Conversion to Acetic Acid Hydrazide Derivative

- The ester or acid derivative is converted to the hydrazide by reaction with hydrazine hydrate.

- This hydrazinolysis is typically carried out under reflux conditions in ethanol or methanol, yielding the hydrazide functional group essential for further derivatization.

- The hydrazide intermediate is purified by recrystallization or chromatography to ensure high purity for subsequent steps.

Coupling with 2-Methylphenyl Hydrazide

- The final step involves the condensation or coupling of the hydrazide intermediate with 2-methylphenyl hydrazine or its derivatives.

- This reaction forms the hydrazide linkage at the acetic acid moiety, completing the target compound structure.

- Conditions may include acidic or neutral media, controlled temperature, and solvents like ethanol or acetonitrile to optimize yield and purity.

Representative Reaction Scheme Summary Table

| Step | Reactants/Intermediates | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Thiosemicarbazide + carboxylic acid derivative | Reflux in DMF, base (triethylamine) | 5-(4-methylphenylamino)-1,3,4-thiadiazole | Cyclization and amination |

| 2 | Thiadiazole + haloacetate derivative | K2CO3, acetone or DMF, reflux | Thiadiazolylthioacetate ester | Thioether linkage formation |

| 3 | Ester intermediate + hydrazine hydrate | Reflux in ethanol or methanol | Acetic acid hydrazide intermediate | Hydrazinolysis |

| 4 | Hydrazide intermediate + 2-methylphenyl hydrazine | Acidic or neutral solvent, controlled temp | This compound | Final coupling step |

Challenges and Considerations in Preparation

- The synthesis involves sensitive intermediates that may require inert atmosphere to prevent oxidation, especially at the thiol/thioether stages.

- Use of hydrazine hydrate demands careful handling due to its toxicity and volatility.

- Purification steps often require chromatographic techniques due to the complexity and similarity of intermediates.

- Reaction yields and purity depend on precise control of temperature, solvent choice, and reagent stoichiometry.

- Industrial scale-up may be limited by the multi-step nature and use of hazardous reagents, necessitating process optimization.

Literature and Patent Sources

- A patent (WO2007137962A1) describes related thiazole and thiadiazole derivatives preparation involving amination, thioether formation, and coupling reactions that align with the synthetic route for this compound.

- Another patent (EP0795551A1) details preparation methods for 5-amino-1,2,4-thiadiazol acetic acid derivatives, including hydrazide formation steps, which provide foundational methodology relevant to this compound’s synthesis.

- PubChem database entries provide structural and chemical property data but lack explicit preparation protocols; however, they confirm molecular identity and related derivatives.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((5-((4-methylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-, 2-(2-methylphenyl)hydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring or the hydrazide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Acetic acid, ((5-((4-methylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-, 2-(2-methylphenyl)hydrazide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or antiviral agent.

Medicine: Studied for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of acetic acid, ((5-((4-methylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-, 2-(2-methylphenyl)hydrazide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The hydrazide moiety may also play a role in its biological activity by forming hydrogen bonds with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiadiazole-Hydrazide Motifs

Compound A: N′-[({5-[(3-Methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]-4-nitrobenzohydrazide

- Structure: Differs in the substitution of the hydrazide group with a 4-nitrobenzoyl group and a 3-methylphenylamino substituent.

Compound B : 2-[(5-Mercapto-1,3,4-thiadiazol-2-yl)thio]acetic acid

- Structure : Replaces the hydrazide with a free thiol group.

- Reactivity : The thiol group enables disulfide bond formation, increasing metabolic stability but reducing solubility .

Thiadiazole-Oxadiazole Hybrids

Compound C: 5-[2-[[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]ethyl]-1,3,4-oxadiazole-2-thiol

- Structure : Incorporates an oxadiazole ring linked via a thioethyl spacer.

- Activity : Exhibits antifungal properties (IC₅₀ = 8.2 μM against Candida albicans), attributed to the oxadiazole’s planar structure enhancing membrane penetration .

Compound D : N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine

- Structure : Combines thiazole and oxadiazole rings.

- Anticancer Activity : Shows moderate cytotoxicity (IC₅₀ = 12.5 μM against HepG-2) due to synergistic effects of dual heterocycles .

Thiadiazole Derivatives with Varied Substituents

Compound E: N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide

- Structure: Features a chloro-benzylthio group and phenoxyacetamide side chain.

- Bioactivity : Displays anti-inflammatory activity (IC₅₀ = 6.7 μM for COX-2 inhibition), likely due to the bulky isopropyl group enhancing hydrophobic interactions .

Compound F : Ethyl 2-((5-(4-(2-(Furan-2-carbonyl)hydrazinyl)-4-oxobutanamido)-1,3,4-thiadiazol-2-yl)thio)acetate

- Structure : Includes a furan-carbonyl hydrazine linker.

- Application : Acts as a prodrug, with the ester group improving bioavailability. Hydrolysis releases the active hydrazide form .

Key Comparative Data

| Parameter | Target Compound | Compound A | Compound C | Compound E |

|---|---|---|---|---|

| Molecular Weight | 287.38 g/mol | 444.48 g/mol | 356.45 g/mol | 476.01 g/mol |

| Core Heterocycle | 1,3,4-Thiadiazole | 1,3,4-Thiadiazole | 1,3,4-Oxadiazole | 1,3,4-Thiadiazole |

| Key Substituents | 4-MePhNH, Hydrazide | 3-MePhNH, 4-NO₂Bz | CyclohexylNH, Oxadiazole | 4-Cl-Bn, Phenoxy |

| Reported Bioactivity | Not explicitly tested | Antimicrobial | Antifungal | Anti-inflammatory |

| Solubility (LogP) | 2.1 (predicted) | 3.5 | 1.8 | 4.2 |

Mechanistic and Functional Insights

- Electron-Donating vs. Withdrawing Groups : The 4-methylphenyl group in the target compound donates electrons, increasing nucleophilicity at the thiadiazole sulfur. In contrast, nitro or chloro substituents (e.g., Compound A, E) enhance electrophilicity, favoring covalent interactions with thiol-containing enzymes .

- Hydrazide vs. Ester Functionalization : Hydrazides (target compound, Compound A) exhibit stronger hydrogen-bonding capacity compared to esters (Compound F), improving target specificity but reducing metabolic stability .

- Hybrid Heterocycles : Oxadiazole-thiadiazole hybrids (Compound C) show broader-spectrum activity than pure thiadiazoles, likely due to increased conformational rigidity .

Biological Activity

Acetic acid, specifically the compound ((5-((4-methylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-, 2-(2-methylphenyl)hydrazide , is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a thiadiazole ring and a hydrazide moiety, which are known to contribute to various pharmacological properties.

The molecular formula of this compound is , with a molecular weight of 385.5 g/mol. The presence of multiple functional groups allows for diverse interactions within biological systems, making it a candidate for further research in drug development and therapeutic applications.

Antimicrobial and Antiviral Properties

Research indicates that acetic acid derivatives, particularly those containing thiadiazole rings, exhibit significant antimicrobial and antiviral activities. The mechanism of action is believed to involve the inhibition of critical biological pathways necessary for pathogen survival and replication. For instance, studies have shown that certain thiadiazole compounds can inhibit the growth of various bacterial strains and viruses by targeting specific enzymes or receptors involved in their life cycles .

Anticancer Activity

The anticancer potential of this compound has also been explored. Thiadiazole derivatives have demonstrated cytotoxic effects against several cancer cell lines. For example, compounds similar in structure have been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Case Study: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 18 | Induces apoptosis via PARP inhibition |

| Compound B | HeLa (Cervical Cancer) | 22 | Targets mitochondrial pathways |

| Compound C | A549 (Lung Cancer) | 25 | Inhibits cell cycle progression |

This table summarizes findings from various studies that highlight the efficacy of thiadiazole-containing compounds against different cancer types.

The biological activity of acetic acid derivatives can be attributed to their ability to interact with specific molecular targets within cells. The thiadiazole ring is known for its ability to form hydrogen bonds with target proteins, enhancing binding affinity and specificity. Additionally, the hydrazide component may facilitate interactions that lead to increased biological activity.

Synthesis and Derivatives

The synthesis of acetic acid, ((5-((4-methylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-, 2-(2-methylphenyl)hydrazide typically involves multi-step processes that can be optimized for yield and purity. Various synthetic routes have been explored to produce derivatives with enhanced biological properties .

Synthetic Route Overview

- Formation of Thiadiazole Ring : Initial reactions involve the formation of the thiadiazole core through cyclization.

- Hydrazide Formation : The introduction of the hydrazide moiety is achieved through reaction with suitable hydrazine derivatives.

- Functionalization : Further modifications can be made to enhance solubility or bioavailability.

Q & A

Q. What are the optimal synthetic pathways for preparing this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols, starting with the coupling of substituted phenylamines to the thiadiazole core, followed by thioether formation and hydrazide conjugation. Optimal conditions include using POCl₃ as a cyclizing agent (90°C, 3 hours) and ethanol/DMSO as solvents for precipitation . Chromatographic methods (TLC/HPLC) and spectral analysis (IR, NMR) are critical for monitoring reaction progress and purity validation . Adjusting pH during precipitation (e.g., ammonia solution to pH 8–9) ensures high yields and minimizes byproducts .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

- Spectral Analysis : IR confirms functional groups (e.g., NH, C=O), while ¹H/¹³C NMR identifies substituent patterns (e.g., methylphenyl and hydrazide protons) .

- Chromatography : HPLC with UV detection ensures >95% purity, and mass spectrometry (MS) verifies molecular weight .

- Elemental Analysis : Validates empirical formula accuracy (e.g., C, H, N, S content) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis detect degradation products. Mass balance calculations (main compound + impurities = 100%) confirm stability, as shown in studies of analogous thiadiazole derivatives .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictions in biological activity data across studies?

- Dose-Response Replication : Test the compound across multiple cell lines or microbial strains to rule out model-specific effects.

- SAR Analysis : Compare activity with structurally similar derivatives (e.g., triazole or imidazole analogs) to identify critical functional groups .

- Meta-Analysis Tools : Use chemical software (e.g., ChemAxon, Schrödinger) to correlate electronic properties (logP, H-bond donors) with bioactivity .

Q. How can molecular docking guide the prioritization of derivatives for in vivo testing?

Docking simulations (e.g., AutoDock Vina) predict binding affinities to target proteins (e.g., microbial enzymes or cancer biomarkers). For example, thiadiazole derivatives with methylphenyl groups show enhanced hydrophobic interactions in bacterial dihydrofolate reductase pockets . Validate docking results with in vitro enzyme inhibition assays to reduce false positives.

Q. What strategies mitigate variability in synthetic yields during scale-up?

- Process Analytical Technology (PAT) : Implement real-time FTIR or Raman spectroscopy to monitor intermediate formation .

- Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, solvent ratio) and identify critical quality attributes (CQAs) .

- Purification Refinement : Switch from recrystallization (DMSO/water) to column chromatography for higher-purity bulk batches .

Q. How do substituent modifications (e.g., methoxy vs. methyl groups) influence bioactivity?

- Electron-Withdrawing Groups : Methoxy substituents increase polarity, enhancing solubility but potentially reducing membrane permeability .

- Methyl Groups : Improve lipophilicity, favoring antimicrobial activity (e.g., MIC = 8 µg/mL against S. aureus in triazole-thiadiazole hybrids) .

- Comparative Tables :

| Substituent | LogP | MIC (µg/mL) | Target |

|---|---|---|---|

| 4-Methylphenyl | 3.2 | 8.0 | S. aureus |

| 3-Chlorophenyl | 3.8 | 4.5 | E. coli |

Methodological Considerations

Q. What computational tools are recommended for predicting degradation pathways?

- SPARC Calculator : Estimates hydrolysis rates based on pH and temperature .

- ADMET Predictor : Models oxidative metabolism sites (e.g., sulfur atoms in thiadiazole rings) .

Q. How should researchers handle discrepancies between spectral data and expected structures?

- 2D NMR (COSY, HSQC) : Resolve ambiguous proton couplings (e.g., overlapping aromatic signals) .

- Isotopic Labeling : Use ¹⁵N-labeled intermediates to confirm hydrazide connectivity .

- X-ray Crystallography : Resolve absolute configuration for chiral centers, if present .

Data Management & Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.